N-(4-methylphenyl)valine
Description
N-(4-Methylphenyl)valine is a valine derivative where the amino group of the L-valine backbone is substituted with a 4-methylphenyl moiety.
Biological activities of this compound can be hypothesized based on similar compounds. For instance, valine derivatives with aromatic substituents exhibit antimicrobial, antioxidant, and antitumor properties, depending on the appended functional groups .
Properties
CAS No. |
64823-69-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(4-methylanilino)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)11(12(14)15)13-10-6-4-9(3)5-7-10/h4-8,11,13H,1-3H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
AJWAECPVBMQFSX-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs: Substituent Effects on Activity
The biological and physicochemical properties of N-(4-methylphenyl)valine can be contextualized by comparing it to compounds with modified aryl groups or scaffolds:
Key Observations:
- Halogen Effects: Bromo/chloro substituents in imidazole-imines stabilize crystal lattices via weak interactions, whereas methyl groups may reduce intermolecular polarity, affecting solubility .
Physicochemical and Crystallographic Properties
demonstrates that halophenyl-substituted imidazole-imines adopt triclinic crystal systems with Z’=2, stabilized by C–H⋯N/X and π–π interactions.
| Parameter | 4-Chlorophenyl Imidazole-imine (1) | 4-Bromophenyl Imidazole-imine (2) | Hypothetical this compound |
|---|---|---|---|
| Unit Cell (Å) | a=7.9767, b=10.9517, c=16.6753 | a=8.0720, b=10.9334, c=16.8433 | Likely larger due to methyl bulk |
| Dihedral Angle (°) | ~56 | ~56 | Variable based on substituent |
| Dominant Interactions | C–H⋯N, C–H⋯Cl | C–H⋯N, C–H⋯Br | C–H⋯O (carboxylate) |
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